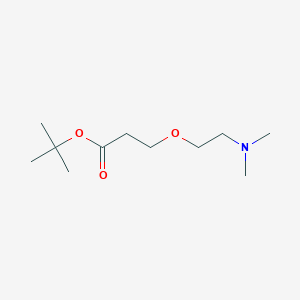

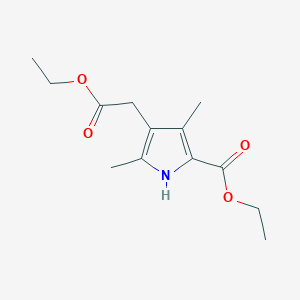

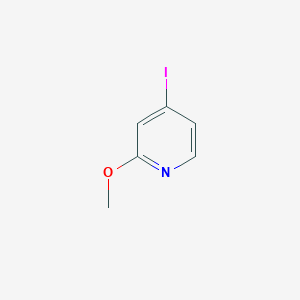

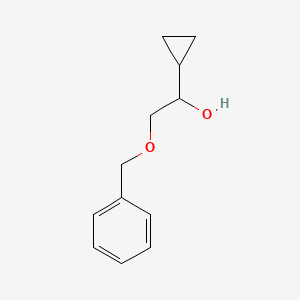

2-(Benzyloxy)-1-cyclopropylethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Benzyloxy)-1-cyclopropylethanol (BCPE) is an organic compound that has been used in a variety of fields, ranging from chemical synthesis to pharmaceuticals. BCPE is an important building block for the synthesis of several pharmaceuticals, including those used to treat cancer, Alzheimer’s disease, and other diseases. BCPE has also been used in the development of new drugs and treatments.

Applications De Recherche Scientifique

Green Synthesis Methods

A study on the KHSO4-catalyzed synthesis of benzylic ethers and bromides, including those similar to 2-(Benzyloxy)-1-cyclopropylethanol, highlights an economical and green method that avoids the use of transition-metal catalysts and solvents. This approach emphasizes chemoselectivity and introduces an environmentally friendly pathway for synthesizing benzyloxy derivatives (Joshi, Suresh, & Adimurthy, 2013).

Benzylation Techniques

The mix-and-heat benzylation of alcohols using a bench-stable pyridinium salt presents a method to convert alcohols into benzyl ethers, showcasing a reagent that could potentially be applied for synthesizing compounds like 2-(Benzyloxy)-1-cyclopropylethanol with good to excellent yield (Poon & Dudley, 2006).

Synthesis of Ring-Fused Compounds

Research focusing on the synthesis of ring-fused 1-benzazepines through a [1,5]-hydride shift/7-endo cyclization sequence explores the transformation of cyclopropane derivatives. This study could provide insights into reactions involving cyclopropane moieties, relevant to compounds like 2-(Benzyloxy)-1-cyclopropylethanol (Suh, Kwon, & Kim, 2017).

Lanthanide Complexes and Photoluminescence

The synthesis and study of lanthanide complexes using benzyloxy benzoates examine the influence of substituents on photoluminescent properties. Such research into the optical properties of lanthanide coordination compounds could be tangentially related to the study of benzyloxy-containing compounds for potential applications in materials science (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Intramolecular Reactions and Polycycle Synthesis

Studies on the intramolecular dehydro Diels-Alder reactions of diarylacetylenes, and their switching between different fluorenones as products, highlight the versatility of intramolecular reactions in synthesizing complex polycyclic structures. This could provide insight into synthetic strategies for compounds with intricate cyclopropane and benzyl ether functionalities (Rodríguez et al., 2004).

Novel Synthetic Methods for Cyclopropane Derivatives

The development of novel synthetic methods for cyclopropane derivatives, including those with benzimidazole functionalities, might offer alternative pathways or precursors for synthesizing 2-(Benzyloxy)-1-cyclopropylethanol and its analogs, showcasing the adaptability of cyclopropane chemistry in organic synthesis (Xiang, 2007).

Propriétés

IUPAC Name |

1-cyclopropyl-2-phenylmethoxyethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-12(11-6-7-11)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRUNEPGFYYCNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(COCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570180 |

Source

|

| Record name | 2-(Benzyloxy)-1-cyclopropylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-1-cyclopropylethanol | |

CAS RN |

188896-08-4 |

Source

|

| Record name | 2-(Benzyloxy)-1-cyclopropylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.